2-Amino-3(4-bromobenzoyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine 2-Amino-3(4-bromobenzoyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Brand Name: Vulcanchem
CAS No.: 134881-53-1
VCID: VC21230239
InChI: InChI=1S/C14H14BrN3O/c15-10-6-4-9(5-7-10)13(19)12-14(16)17-11-3-1-2-8-18(11)12/h4-7H,1-3,8,16H2
SMILES: C1CCN2C(=NC(=C2C(=O)C3=CC=C(C=C3)Br)N)C1
Molecular Formula: C14H14BrN3O
Molecular Weight: 320.18 g/mol

2-Amino-3(4-bromobenzoyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

CAS No.: 134881-53-1

Cat. No.: VC21230239

Molecular Formula: C14H14BrN3O

Molecular Weight: 320.18 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-3(4-bromobenzoyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine - 134881-53-1

Specification

CAS No. 134881-53-1
Molecular Formula C14H14BrN3O
Molecular Weight 320.18 g/mol
IUPAC Name (2-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)-(4-bromophenyl)methanone
Standard InChI InChI=1S/C14H14BrN3O/c15-10-6-4-9(5-7-10)13(19)12-14(16)17-11-3-1-2-8-18(11)12/h4-7H,1-3,8,16H2
Standard InChI Key HDLANZVRTUDTAR-UHFFFAOYSA-N
SMILES C1CCN2C(=NC(=C2C(=O)C3=CC=C(C=C3)Br)N)C1
Canonical SMILES C1CCN2C(=NC(=C2C(=O)C3=CC=C(C=C3)Br)N)C1

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator